

Photophysical properties of 2-Methyl-5-phenylbenzoxazole

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Compound of Interest

Compound Name: 2-Methyl-5-phenylbenzoxazole

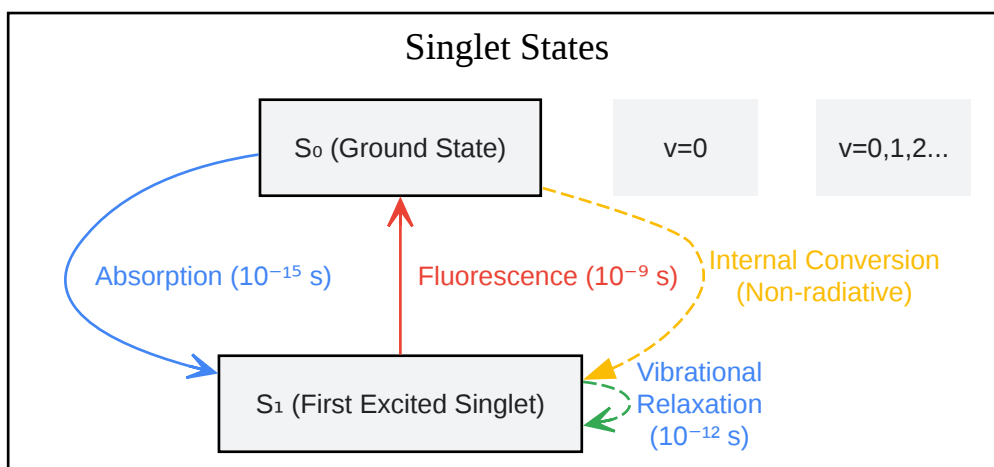
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The Benzoxazole Core: A Privileged Fluorophore

Benzoxazole derivatives belong to a class of heterocyclic compounds widely recognized for their significant biological activities and compelling photoluminescent properties.^{[3][4]} The rigid, planar structure of the fused ring system, combined with an extensive π -conjugated electron system, provides the foundation for their strong fluorescence and high environmental sensitivity. The 2-phenylbenzoxazole fragment is a particularly common building block for near-UV and blue-emitting dyes used in scintillators, optical brighteners, and increasingly, as molecular probes and components in organic light-emitting diodes (OLEDs).^{[2][5]} Their high photo- and thermal stability make them reliable emitters, capable of maintaining strong fluorescence even in the solid state.^{[1][6]}

The specific compound of interest, **2-Methyl-5-phenylbenzoxazole**, combines these core attributes with specific substitutions that modulate its electronic and, therefore, its photophysical properties. Understanding these properties is critical for its effective application.



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